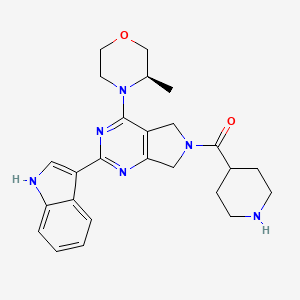
Atr-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atr-IN-11 is a potent inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinases. ATR kinases are key regulatory proteins in the DNA damage response (DDR) responsible for sensing replication stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Atr-IN-11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can modify the functional groups on this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
Atr-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ATR kinase inhibition and its effects on DNA damage response.
Biology: Investigates the role of ATR kinase in cellular processes and replication stress.
Medicine: Potential therapeutic applications in cancer treatment by targeting ATR kinase to enhance the efficacy of DNA-damaging agents.
Industry: Development of new drugs targeting ATR kinase for various diseases .
Mecanismo De Acción
Atr-IN-11 exerts its effects by inhibiting ATR kinase activity. ATR kinase is recruited to regions of single-stranded DNA within double-stranded DNA. Once activated, ATR phosphorylates several substrates, particularly checkpoint kinase 1 (CHK1). This signaling cascade regulates key cell functions, including cell cycle arrest, stabilization of replication forks, and DNA repair. By inhibiting ATR kinase, this compound disrupts these processes, leading to increased sensitivity of cancer cells to DNA-damaging agents .
Comparación Con Compuestos Similares
Similar Compounds
AZD6738: Another ATR kinase inhibitor with similar applications in cancer research.
BAY 1895344: A potent and specific ATR inhibitor used in clinical trials for cancer treatment.
M6620: An ATR inhibitor used in combination with other therapies for enhanced efficacy
Uniqueness of Atr-IN-11
This compound is unique due to its high potency and specificity for ATR kinase.
Propiedades
Fórmula molecular |
C25H30N6O2 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
[2-(1H-indol-3-yl)-4-[(3R)-3-methylmorpholin-4-yl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C25H30N6O2/c1-16-15-33-11-10-31(16)24-20-13-30(25(32)17-6-8-26-9-7-17)14-22(20)28-23(29-24)19-12-27-21-5-3-2-4-18(19)21/h2-5,12,16-17,26-27H,6-11,13-15H2,1H3/t16-/m1/s1 |
Clave InChI |
OFMNMRVUESYABP-MRXNPFEDSA-N |
SMILES isomérico |
C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |
SMILES canónico |
CC1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


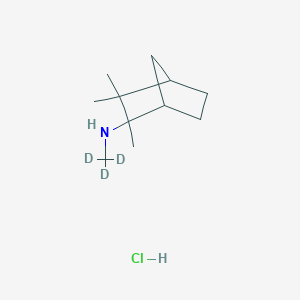

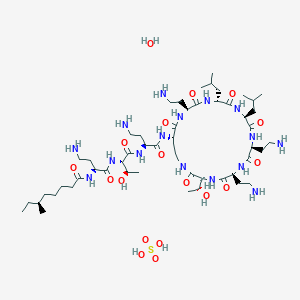





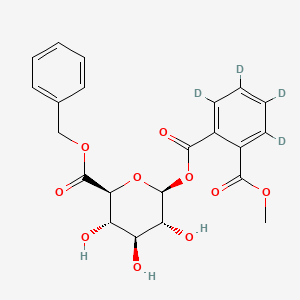
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
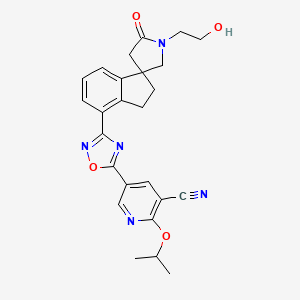

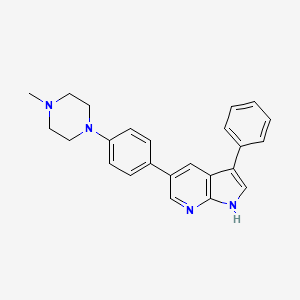
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
